REACTION_CXSMILES
|
[Cl-].C([P+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.Cl[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[Cl:31][SiH:32]([Cl:34])[Cl:33]>>[CH2:23]([Si:32]([Cl:34])([Cl:33])[Cl:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30] |f:0.1|
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCCCC
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |